N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
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Overview
Description
N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, also known as Bromantane, is a compound with the molecular formula C16H20BrN and a molecular weight of 306.24 g/mol . It is a white to off-white solid with a melting point of 106-108°C and a boiling point of 404.8±28.0°C . Bromantane is known for its unique properties and has been studied for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromantane can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 1,3,5-triazatricyclo[3.3.1.13,7]decane in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like chloroform or ethyl acetate at a temperature of around 60-80°C . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Bromantane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bromantane undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Bromantane exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: It modulates the levels of neurotransmitters like dopamine and serotonin, leading to enhanced cognitive and physical performance.
Neuroprotection: It has been shown to protect neurons from oxidative stress and apoptosis, potentially through the activation of antioxidant pathways.
Adaptogenic Effects: Bromantane enhances the body’s resistance to stress and fatigue by modulating the hypothalamic-pituitary-adrenal (HPA) axis.
Comparison with Similar Compounds
Bromantane is unique compared to other similar compounds due to its combined stimulant and adaptogenic properties. Some similar compounds include:
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4/c15-13-3-1-12(2-4-13)5-16-14-6-17-9-18(7-14)11-19(8-14)10-17/h1-4,16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHVBRGYIMFSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)NCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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